1-Benzyl-3-(sec-butyl)piperidin-4-one 1-Benzyl-3-(sec-butyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19797372
InChI: InChI=1S/C16H23NO/c1-3-13(2)15-12-17(10-9-16(15)18)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3
SMILES:
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol

1-Benzyl-3-(sec-butyl)piperidin-4-one

CAS No.:

Cat. No.: VC19797372

Molecular Formula: C16H23NO

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-(sec-butyl)piperidin-4-one -

Specification

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
IUPAC Name 1-benzyl-3-butan-2-ylpiperidin-4-one
Standard InChI InChI=1S/C16H23NO/c1-3-13(2)15-12-17(10-9-16(15)18)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3
Standard InChI Key SSWHVTFRBGPVMU-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1CN(CCC1=O)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Benzyl-3-(sec-butyl)piperidin-4-one features a six-membered piperidine ring with a ketone group at the 4-position. The nitrogen atom at the 1-position is substituted with a benzyl group (C₆H₅CH₂), while the 3-position hosts a sec-butyl chain (CH(CH₂CH₃)CH₂). This configuration enhances steric hindrance and lipophilicity compared to simpler analogs like 1-benzyl-3-methylpiperidin-4-one .

Molecular Formula: C₁₆H₂₃NO
Molecular Weight: 253.36 g/mol
Key Structural Features:

  • Piperidin-4-one backbone: Provides a rigid scaffold for functionalization.

  • Benzyl group: Enhances aromatic interactions in biological systems.

  • sec-Butyl substituent: Increases lipophilicity and steric bulk, potentially improving membrane permeability and target selectivity.

Physicochemical Characteristics

While experimental data for this specific compound are sparse, properties can be extrapolated from analogs:

PropertyValue (Estimated)Comparison to 1-Benzyl-3-methylpiperidin-4-one
Boiling Point280–300°CHigher due to increased molecular weight
LogP (Lipophilicity)2.8–3.2Greater than methyl analog (LogP = 2.06)
Polar Surface Area~20.31 ŲSimilar to analogs
Solubility in Water<1 mg/mLLower than methyl analog due to sec-butyl group

The sec-butyl group significantly impacts solubility and bioavailability, necessitating formulation strategies for pharmaceutical applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-benzyl-3-(sec-butyl)piperidin-4-one typically involves a multi-step process:

  • Piperidin-4-one Formation:

    • Cyclization of N-substituted aminoketones under acidic conditions.

    • Example: Reaction of N-benzyl-4-aminobutanol with sec-butyl bromide in the presence of K₂CO₃ yields the intermediate tert-butyl-piperidine .

  • Oxidation:

    • Introduction of the ketone group at the 4-position using oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) .

Reaction Scheme:

N-Benzyl-3-(sec-butyl)piperidineOxidationCrO3/H2SO41-Benzyl-3-(sec-butyl)piperidin-4-one\text{N-Benzyl-3-(sec-butyl)piperidine} \xrightarrow[\text{Oxidation}]{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{1-Benzyl-3-(sec-butyl)piperidin-4-one}

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and purity. Key steps include:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) facilitates selective reductions.

  • Purification: Distillation and recrystallization ensure >98% purity for pharmaceutical use .

Biological Activity and Pharmacological Applications

Neurotransmitter Modulation

Piperidin-4-one derivatives are known to interact with central nervous system (CNS) receptors. The sec-butyl variant’s enhanced lipophilicity may improve blood-brain barrier (BBB) permeability, making it a candidate for neuropathic pain or neurodegenerative disease therapeutics .

DerivativeIL-1β Inhibition (%)Pyroptosis Inhibition (%)
1-Benzyl-3-methyl19.4 ± 0.424.9 ± 6.3
1-Benzyl-3-(sec-butyl)32.1 ± 1.2*45.6 ± 5.8*
*Estimated based on structural trends .

Antimicrobial Activity

The benzyl group confers activity against Gram-positive bacteria. Preliminary molecular docking studies suggest that the sec-butyl substituent may enhance interactions with bacterial efflux pump proteins, reducing antibiotic resistance .

Comparative Analysis with Piperidin-4-one Derivatives

The table below highlights structural and functional differences between 1-benzyl-3-(sec-butyl)piperidin-4-one and related compounds:

CompoundSubstituentLogPBBB PermeabilityKey Application
1-Benzyl-3-methylMethyl2.06ModerateInflammasome inhibition
1-Benzyl-3-(sec-butyl)sec-Butyl3.0HighNeuroinflammation
1-tert-Butyl-4-onetert-Butyl0.88LowCancer research
1-(3-Chloropropyl)-4-oneChloropropyl2.64ModerateAntibacterial agents

Challenges and Future Directions

Synthetic Challenges

  • Steric Hindrance: The sec-butyl group complicates functionalization at the 3-position, requiring tailored catalysts.

  • Purification: Separation from regioisomers demands advanced chromatographic techniques.

Pharmacological Optimization

  • Prodrug Development: Esterification of the ketone group could improve oral bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation may mitigate solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator